molecular formula C15H19BrN2O2 B15119773 4-[(4-bromophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide

4-[(4-bromophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide

Cat. No.: B15119773
M. Wt: 339.23 g/mol
InChI Key: HKURZSZOHBLNBK-UHFFFAOYSA-N
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Description

4-[(4-bromophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide is a synthetic organic compound characterized by the presence of a bromophenyl group, a cyclopropyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-bromophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide typically involves the following steps:

    Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom at the para position.

    Coupling with morpholine: The bromophenyl intermediate is then coupled with morpholine under suitable conditions to form the morpholine ring.

    Introduction of the cyclopropyl group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of advanced catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[(4-bromophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and reduction reactions: The compound can undergo oxidation or reduction under suitable conditions.

    Cyclization reactions: The morpholine ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-[(4-bromophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide has several scientific research applications:

    Medicinal chemistry: It is studied for its potential as a pharmaceutical intermediate or active compound.

    Materials science: The compound can be used in the synthesis of advanced materials with specific properties.

    Biological research: It may be used as a tool compound to study biological processes and pathways.

Mechanism of Action

The mechanism of action of 4-[(4-bromophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar residues. The cyclopropyl group may contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-bromophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide is unique due to the presence of the cyclopropyl group and the morpholine ring, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C15H19BrN2O2

Molecular Weight

339.23 g/mol

IUPAC Name

4-[(4-bromophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide

InChI

InChI=1S/C15H19BrN2O2/c16-12-3-1-11(2-4-12)9-18-7-8-20-14(10-18)15(19)17-13-5-6-13/h1-4,13-14H,5-10H2,(H,17,19)

InChI Key

HKURZSZOHBLNBK-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CN(CCO2)CC3=CC=C(C=C3)Br

Origin of Product

United States

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